molecular formula C10H10BrNO2 B13169476 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde

2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde

Cat. No.: B13169476
M. Wt: 256.10 g/mol
InChI Key: XUDNIWTZBVJFNE-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde is a benzaldehyde derivative designed for research and development applications, particularly in medicinal chemistry. The compound features a bromo substituent and a 3-hydroxyazetidine group on a benzaldehyde core, making it a valuable multifunctional intermediate for constructing complex molecules. Its primary research value lies in its role as a key precursor in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse structural elements. The azetidine ring, a strained four-membered nitrogen heterocycle, is of significant interest in drug discovery as a bioisostere for more common saturated rings, often used to improve the potency and physicochemical properties of lead compounds (see, for example, patents on azetidine derivatives ). The presence of both an aldehyde and a bromine atom on the aromatic ring provides two distinct reactive sites for sequential functionalization, enabling the synthesis of focused compound libraries for biological screening. This chemical is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

2-bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde

InChI

InChI=1S/C10H10BrNO2/c11-9-2-1-3-10(8(9)6-13)12-4-7(14)5-12/h1-3,6-7,14H,4-5H2

InChI Key

XUDNIWTZBVJFNE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=C(C(=CC=C2)Br)C=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of 2-Bromo-6-aminobenzaldehyde or 2-Bromo-6-halo-substituted benzaldehyde

  • Starting from commercially available 2-bromobenzaldehyde or 2-bromo-6-fluorobenzaldehyde, selective functionalization at the 6-position is achieved.
  • For example, 2-bromo-6-fluorobenzaldehyde can be prepared via bromination of 6-fluorobenzaldehyde under controlled conditions (temperature, solvent) to avoid polybromination. This step is documented in patent CN102070420B, which details bromination methods using organic solvents like toluene or dichloromethane and mild oxidants to maintain aldehyde integrity.

Step 2: Nucleophilic substitution with 3-hydroxyazetidine

  • The key step involves nucleophilic aromatic substitution (SNAr) of the halogen (fluorine or chlorine) at the 6-position by 3-hydroxyazetidin-1-yl.
  • Reaction conditions typically employ polar aprotic solvents such as dimethylformamide or ethanol under reflux.
  • The 3-hydroxyazetidine acts as a nucleophile, displacing the halogen to form the desired 2-bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde.
  • Base catalysts such as potassium carbonate or triethylamine may be used to facilitate the reaction and neutralize generated acids.

Step 3: Bromination (if required)

  • If starting from 2-(3-hydroxyazetidin-1-yl)benzaldehyde, selective bromination at the 2-position can be performed using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or ethanol.
  • Reaction temperature and time are carefully controlled to avoid overbromination or side reactions.
  • Catalysts such as iron(III) bromide or Lewis acids may be employed to enhance regioselectivity.

Step 4: Purification

  • The crude product is purified by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by chromatographic techniques such as silica gel column chromatography.
  • Final product purity is confirmed by spectroscopic methods (NMR, IR, MS) and chromatographic purity (HPLC).

Industrial Production Methods

  • Industrial scale synthesis follows similar routes but with optimization for yield, cost, and safety.
  • Continuous flow reactors may be used for bromination steps to improve control over reaction parameters.
  • Automated purification systems and solvent recycling are implemented to enhance sustainability.
  • Quality control involves rigorous analytical testing to ensure batch-to-batch consistency.

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material Reagents/Conditions Solvent(s) Notes
1 Bromination 6-Fluorobenzaldehyde or 2-bromobenzaldehyde Bromine or NBS, FeBr3 catalyst, controlled temp Toluene, DCM Controlled to avoid overbromination
2 Nucleophilic Aromatic Substitution (SNAr) 2-Bromo-6-fluorobenzaldehyde 3-Hydroxyazetidin-1-yl, base (K2CO3, Et3N) DMF, Ethanol Reflux conditions, base neutralizes acid
3 Bromination (if needed) 2-(3-Hydroxyazetidin-1-yl)benzaldehyde Bromine or NBS, Lewis acid catalyst DCM, Ethanol Temperature and time critical
4 Purification Crude product Recrystallization or chromatography Ethanol, Ethyl acetate Confirm purity by NMR, HPLC
  • Selectivity and Regioselectivity: The positioning of the bromine and azetidine substituents requires precise control. The electron-withdrawing aldehyde group and electron-donating azetidine influence electrophilic substitution patterns.
  • Reaction Optimization: Temperature, solvent polarity, reagent stoichiometry, and catalyst choice significantly impact yield and purity.
  • Scalability: Methods involving mild conditions and continuous flow setups favor industrial scalability.
  • Safety Considerations: Bromination reactions require careful handling due to bromine's corrosiveness and toxicity. Use of NBS as a brominating agent offers safer alternatives.
  • The compound's preparation methods have been refined to balance synthetic efficiency with functional group tolerance.
  • The hydroxyazetidinyl group introduces stereochemical complexity, which is beneficial for biological activity but challenging for synthesis.
  • Studies indicate that the brominated benzaldehyde derivatives serve as versatile intermediates in medicinal chemistry, enabling further functionalization via cross-coupling reactions.
  • The preparation methods are informed by both academic research and patent literature, ensuring comprehensive coverage of synthetic strategies.

The preparation of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde involves strategic bromination and nucleophilic substitution steps, optimized for regioselectivity and yield. Industrial methods leverage continuous flow and automated purification to meet quality standards. The compound's dual functional groups make it a valuable scaffold in drug discovery, with preparation methods reflecting the need for precise control over reaction conditions and purification.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzoic acid.

    Reduction: 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The hydroxyazetidine moiety can form hydrogen bonds with biological molecules, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Ring Size and Polarity: The 3-hydroxyazetidine substituent’s compact four-membered ring reduces steric bulk compared to six-membered piperidine or morpholine groups.

Lipophilicity (LogP) : The hydroxyl group in the azetidine analog lowers LogP (~1.5) compared to the piperidine derivative (LogP 3.0), suggesting reduced membrane permeability but improved aqueous compatibility .

Hydrogen Bonding: The hydroxyl group acts as a hydrogen bond donor, a feature absent in non-hydroxylated analogs. This could favor crystal packing or interactions with biological targets .

Research Implications

The unique combination of a small heterocyclic ring and hydroxyl functionality positions 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde as a promising candidate for:

  • Drug Discovery : As a building block for kinase inhibitors or GPCR modulators, leveraging its hydrogen-bonding capacity.
  • Materials Science : In designing metal-organic frameworks (MOFs) or supramolecular assemblies via directional hydrogen bonds .

Further studies are needed to validate its synthetic routes, stability, and biological activity relative to established analogs.

Biological Activity

2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde features a bromobenzaldehyde moiety linked to a hydroxyazetidine. The presence of the bromine atom and the azetidine ring may contribute to its reactivity and biological activity.

PropertyValue
Molecular FormulaC10H10BrN2O
Molecular Weight256.10 g/mol
IUPAC Name2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde
CAS NumberNot specified

Antimicrobial Activity

Research indicates that derivatives of benzaldehyde compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains and fungi, suggesting that 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde may possess comparable antimicrobial effects .

Anticancer Potential

The compound has been evaluated for its antiproliferative effects on cancer cell lines. Preliminary studies suggest that it may act as an inhibitor of tubulin polymerization, a mechanism critical for cancer cell division. In vitro tests have demonstrated that compounds with similar structures can significantly reduce cell viability in breast cancer models, indicating potential as an anticancer agent .

The proposed mechanism of action for 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde involves interaction with cellular targets such as enzymes or receptors associated with tumor growth and microbial resistance. The azetidine ring may enhance binding affinity to these targets, thereby modulating their activity .

Study on Antiproliferative Effects

In a study published in Frontiers in Pharmacology, various azetidine derivatives were synthesized and tested for their ability to inhibit tubulin polymerization. The results indicated that certain modifications to the azetidine structure significantly enhanced cytotoxicity against breast cancer cell lines .

Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of several benzaldehyde derivatives, including those structurally related to 2-Bromo-6-(3-hydroxyazetidin-1-yl)benzaldehyde. The findings revealed notable inhibition against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that this compound could be effective in treating infections caused by resistant strains .

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